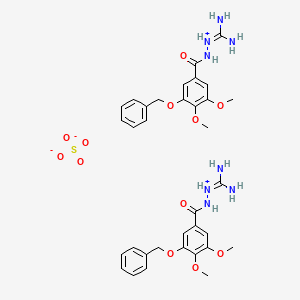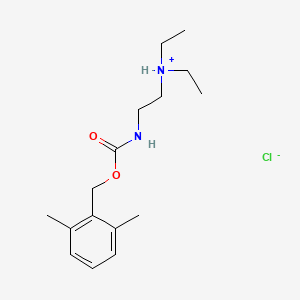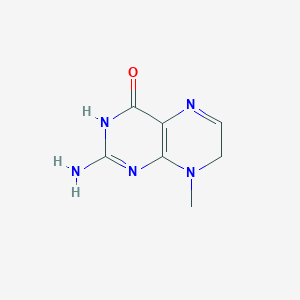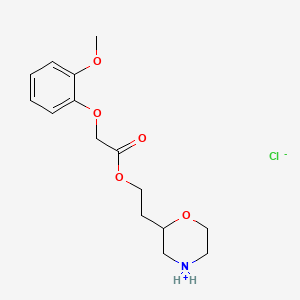![molecular formula C15H24O8Ti B13743154 Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']- CAS No. 36497-11-7](/img/structure/B13743154.png)
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- is a titanium complex with the molecular formula C15H24O8Ti and a molecular weight of 380.22 g/mol . This compound is known for its unique coordination structure, where titanium is coordinated with ethyl acetoacetate and 1,3-propanediol ligands. It is used in various applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- typically involves the reaction of titanium tetrachloride with ethyl acetoacetate and 1,3-propanediol. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using titanium tetrachloride, ethyl acetoacetate, and 1,3-propanediol. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted titanium complexes, and reduced titanium species .
Wissenschaftliche Forschungsanwendungen
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in biomedical applications, including drug delivery systems.
Medicine: Research is ongoing to explore its use in medical implants and coatings due to its biocompatibility.
Industry: It is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- involves the coordination of the titanium center with the ligands, which stabilizes the compound and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium, bis(ethyl acetoacetato-O1’,O3)[propane-1,3-diolato(2-)-O,O’]titanium
- Titanium, dibutoxybis(ethyl 3-oxobutanoato-O1’,O3)-
Uniqueness
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
36497-11-7 |
|---|---|
Molekularformel |
C15H24O8Ti |
Molekulargewicht |
380.21 g/mol |
IUPAC-Name |
ethyl 3-oxobutanoate;propane-1,3-diolate;titanium(4+) |
InChI |
InChI=1S/2C6H9O3.C3H6O2.Ti/c2*1-3-9-6(8)4-5(2)7;4-2-1-3-5;/h2*4H,3H2,1-2H3;1-3H2;/q2*-1;-2;+4 |
InChI-Schlüssel |
PGGAXSLHHQLXSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


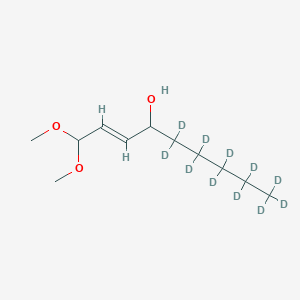
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
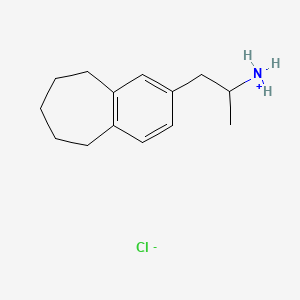
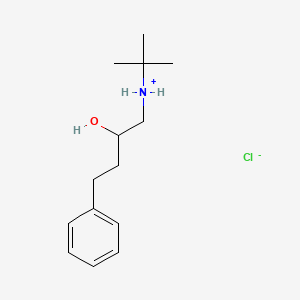
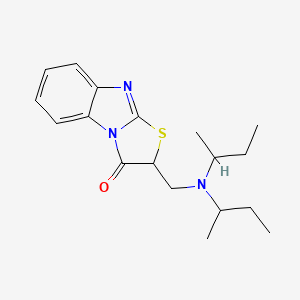
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)


